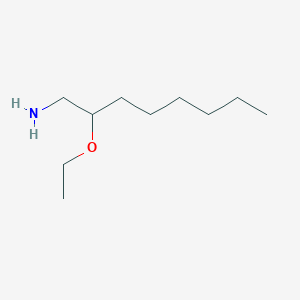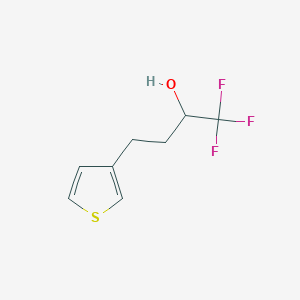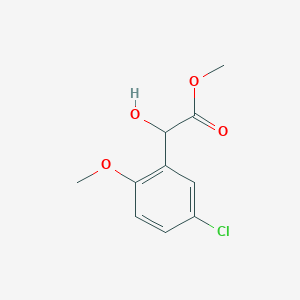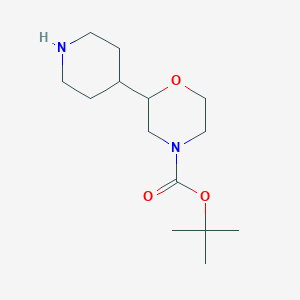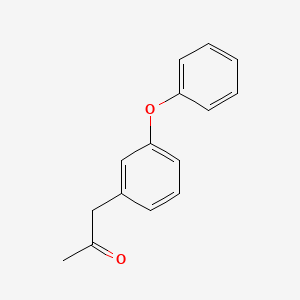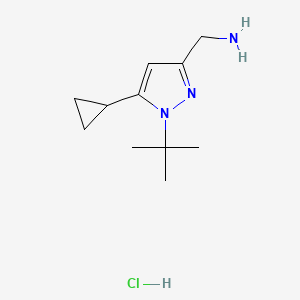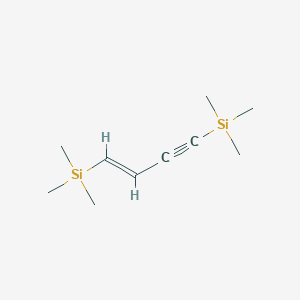
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- typically involves the reaction of trimethylsilyl chloride with buten-3-yne-1,4-diyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired silane compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps, such as distillation or chromatography, to remove any impurities and obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the silicon atoms, forming siloxanes.
Reduction: Reduction reactions often involve the addition of hydrogen to the compound, resulting in the formation of silanes with lower oxidation states.
Substitution: In substitution reactions, one or more of the organic groups attached to the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
Aplicaciones Científicas De Investigación
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism by which Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- exerts its effects involves the interaction of the silicon atoms with other molecules or surfaces. The silicon atoms can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds and materials. These interactions are facilitated by the unique electronic properties of silicon, which allow it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- include:
Trimethylsilyl chloride: An organosilicon compound used in organic synthesis and as a precursor for other silanes.
Triethylsilane: Another organosilicon compound used as a reducing agent in chemical reactions.
Uniqueness
What sets Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- apart from these similar compounds is its unique structure, which includes both buten-3-yne and trimethylsilyl groups. This structure imparts distinct chemical properties, making it particularly useful in specific applications where other silanes may not be as effective .
Propiedades
Fórmula molecular |
C10H20Si2 |
|---|---|
Peso molecular |
196.44 g/mol |
Nombre IUPAC |
trimethyl-[(E)-4-trimethylsilylbut-1-en-3-ynyl]silane |
InChI |
InChI=1S/C10H20Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7,9H,1-6H3/b9-7+ |
Clave InChI |
LEBUQQGWWZFMIB-VQHVLOKHSA-N |
SMILES isomérico |
C[Si](C)(C)/C=C/C#C[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C=CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



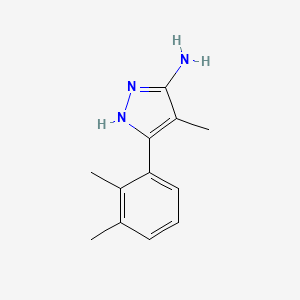
![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)
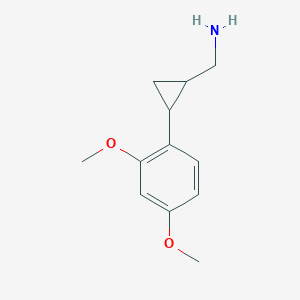
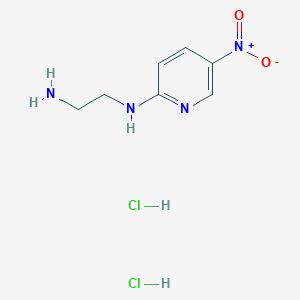
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)
